Lobetyolin Oral Bioavailability is 3.90%, Significantly Lower Than 6.97% in Crude Codonopsis pilosula Extract
The absolute oral bioavailability of purified lobetyolin in rats is quantified at 3.90%, which is significantly lower than the 6.97% bioavailability observed when lobetyolin is administered as part of a crude Codonopsis pilosula extract [1]. This 79% relative increase in exposure from the extract indicates that co-occurring phytochemicals substantially enhance absorption or reduce first-pass metabolism of the monomeric compound [1].
| Evidence Dimension | Absolute oral bioavailability (F%) |
|---|---|
| Target Compound Data | 3.90% |
| Comparator Or Baseline | Lobetyolin in Codonopsis pilosula (CP) extract: 6.97% |
| Quantified Difference | Lobetyolin (pure) bioavailability is 3.07 percentage points lower (a 44% relative reduction compared to the extract). |
| Conditions | In vivo rat model; oral administration; plasma analysis via UPLC-MS/MS |
Why This Matters
This quantifies the significant formulation or delivery challenge associated with pure lobetyolin, informing procurement decisions for in vivo studies where systemic exposure is critical.
- [1] Dong J, Cheng M, Xue R, Deng C, Liu H, Zhang T, et al. Comparative pharmacokinetic and bioavailability study of lobetyolin in rats after administration of lobetyolin and Codonopsis pilosula extract by UPLC-MS/MS. Biomed Chromatogr. 2021;35(8):e5125. View Source
